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Compound of Interest

Compound Name:
4-Hydroxy-3,3-dimethylbutan-2-

one

Cat. No.: B156186 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
hydroxy-3,3-dimethylbutan-2-one, a key intermediate in various synthetic pathways.

Designed for researchers, scientists, and professionals in drug development, this document

delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data of this compound. The guide emphasizes the practical application of these techniques in

the structural elucidation and quality control of 4-hydroxy-3,3-dimethylbutan-2-one, providing

not just data, but also the rationale behind the experimental approaches and data

interpretation.

Introduction
4-hydroxy-3,3-dimethylbutan-2-one (CAS No: 1823-90-1) is a functionalized ketone of

significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and

a carbonyl group, makes it a versatile building block for the synthesis of more complex

molecules, including pharmaceuticals and agrochemicals. Accurate and thorough

characterization of this molecule is paramount to ensure the integrity of subsequent synthetic

steps and the quality of the final products. Spectroscopic techniques are indispensable tools for

this purpose, offering detailed insights into the molecular structure and purity of the compound.

This guide will explore the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data of 4-hydroxy-
3,3-dimethylbutan-2-one, providing a foundational understanding for its analysis.
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Molecular Structure and Key Spectroscopic
Features
The structure of 4-hydroxy-3,3-dimethylbutan-2-one contains several key features that give

rise to characteristic spectroscopic signals. Understanding these structural elements is

fundamental to interpreting the spectral data.

Figure 1: Chemical structure of 4-hydroxy-3,3-dimethylbutan-2-one.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment and

connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
While a publicly available, assigned spectrum for 4-hydroxy-3,3-dimethylbutan-2-one is not

readily accessible, the expected chemical shifts can be predicted based on the structure and

comparison with similar compounds like 4-hydroxy-3-methyl-2-butanone.

Protons
Predicted
Chemical Shift
(ppm)

Multiplicity Integration Assignment

-CH₃ ~2.2 Singlet 3H

Methyl group

adjacent to the

carbonyl

-C(CH₃)₂ ~1.1 Singlet 6H
Gem-dimethyl

groups

-CH₂OH ~3.5 Singlet 2H

Methylene group

adjacent to the

hydroxyl group

-OH Variable Singlet (broad) 1H Hydroxyl proton
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Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound is as

follows:

Sample Preparation: Dissolve 5-10 mg of 4-hydroxy-3,3-dimethylbutan-2-one in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a

clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the

solvent itself.[1]

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-

resolved peaks.

Acquisition Parameters:

Set the spectral width to encompass the expected range of proton chemical shifts

(typically 0-12 ppm).

Use a standard 90° pulse sequence.

Set the number of scans (NS) to an appropriate value to achieve a good signal-to-noise

ratio (typically 8-16 scans for a sample of this concentration).

A relaxation delay (d1) of 1-2 seconds between scans is usually sufficient.

Data Processing:

Perform a Fourier transform on the acquired free induction decay (FID).

Phase the spectrum to ensure all peaks are in the absorptive mode.
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Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm).

Integrate the peaks to determine the relative number of protons contributing to each

signal.

Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-hydroxy-3,3-dimethylbutan-2-one is expected to be

relatively simple due to the high degree of symmetry in the molecule.

Methyl Ketone Singlet (~2.2 ppm): The three protons of the methyl group adjacent to the

electron-withdrawing carbonyl group are deshielded and appear as a singlet downfield.

Gem-Dimethyl Singlet (~1.1 ppm): The six protons of the two methyl groups on the

quaternary carbon are equivalent and appear as a single, sharp singlet.

Methylene Singlet (~3.5 ppm): The two protons of the methylene group are deshielded by

the adjacent hydroxyl group and appear as a singlet.

Hydroxyl Proton (variable): The chemical shift of the hydroxyl proton is highly dependent on

concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a

broad singlet and can be confirmed by D₂O exchange, where the peak disappears.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
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Carbon Predicted Chemical Shift (ppm)

C=O ~210-215

-C(CH₃)₂ ~45-50

-CH₂OH ~70-75

-C(CH₃)₂ ~25-30

-CH₃ ~25-30

Experimental Protocol for ¹³C NMR
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition

parameters.

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is generally required due to the lower natural abundance of the ¹³C isotope.

Instrument Setup: The setup is analogous to the ¹H NMR experiment.

Acquisition Parameters:

A wider spectral width is needed to cover the larger range of ¹³C chemical shifts (typically

0-220 ppm).

A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H

coupling, resulting in a single peak for each unique carbon atom.

A significantly larger number of scans (hundreds to thousands) is required to obtain an

adequate signal-to-noise ratio.

A longer relaxation delay (d1) of 2-5 seconds may be necessary for quaternary carbons to

fully relax between pulses.

Data Processing: The processing steps are similar to those for ¹H NMR, with the solvent

peak used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).
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Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals

corresponding to the five unique carbon environments in the molecule.

Carbonyl Carbon (~210-215 ppm): The carbonyl carbon is highly deshielded and appears at

a very low field.

Quaternary Carbon (~45-50 ppm): The quaternary carbon atom bonded to the two methyl

groups and the hydroxymethyl group.

Hydroxymethyl Carbon (~70-75 ppm): The carbon of the -CH₂OH group is deshielded by the

electronegative oxygen atom.

Gem-Dimethyl Carbons (~25-30 ppm): The two methyl carbons attached to the quaternary

center are equivalent and give a single signal.

Methyl Ketone Carbon (~25-30 ppm): The carbon of the methyl group adjacent to the

carbonyl.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting the absorption of infrared radiation corresponding to molecular vibrations.

Key IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3600-3200 Strong, Broad O-H stretch Alcohol

2970-2850 Strong C-H stretch Alkane

~1715 Strong C=O stretch Ketone

1470-1450 Medium C-H bend Alkane

1370-1350 Medium C-H bend Alkane (gem-dimethyl)

~1050 Medium C-O stretch Alcohol
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Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using a Fourier Transform

Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 4-hydroxy-3,3-dimethylbutan-2-one is

placed directly onto the ATR crystal.

Instrument Setup:

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise

ratio.

The data is collected over the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The instrument's software automatically processes the data to produce the

final IR spectrum.

Interpretation of the IR Spectrum
The IR spectrum of 4-hydroxy-3,3-dimethylbutan-2-one is expected to clearly show the

presence of both the hydroxyl and carbonyl functional groups.

O-H Stretch (3600-3200 cm⁻¹): A strong and broad absorption band in this region is a

definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretch (2970-2850 cm⁻¹): Strong absorptions in this region correspond to the stretching

vibrations of the C-H bonds in the methyl and methylene groups.

C=O Stretch (~1715 cm⁻¹): A sharp, strong absorption band around 1715 cm⁻¹ is

characteristic of the carbonyl group in a saturated ketone.
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Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions

due to various bending and stretching vibrations, which are unique to the molecule and can

be used for identification by comparison with a reference spectrum. The C-O stretch of the

alcohol is expected around 1050 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data
For 4-hydroxy-3,3-dimethylbutan-2-one (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . In

an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at

m/z = 116.

Key Predicted Fragments:

m/z Fragment

101 [M - CH₃]⁺

85 [M - CH₂OH]⁺

73 [C(CH₃)₂CH₂OH]⁺

43 [CH₃CO]⁺ (likely base peak)

Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)
A standard procedure for obtaining an EI mass spectrum, often coupled with Gas

Chromatography (GC-MS), is as follows:

Sample Introduction: A dilute solution of 4-hydroxy-3,3-dimethylbutan-2-one in a volatile

solvent is injected into the GC. The GC separates the compound from any impurities. The

separated compound then enters the mass spectrometer.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion (M⁺).

Fragmentation: The high energy of the electron beam also causes the molecular ion to

fragment into smaller, charged ions and neutral radicals.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum
The fragmentation of 4-hydroxy-3,3-dimethylbutan-2-one in an EI-MS experiment is driven

by the presence of the carbonyl and hydroxyl groups and the quaternary carbon center.

Fragmentation Pathway

[C₆H₁₂O₂]⁺
m/z = 116

[M - CH₃]⁺
m/z = 101

α-cleavage

[M - CH₂OH]⁺
m/z = 85

α-cleavage

[C(CH₃)₂CH₂OH]⁺
m/z = 73

α-cleavage

[CH₃CO]⁺
m/z = 43

(Base Peak)

further fragmentation

Click to download full resolution via product page

Figure 2: Proposed mass spectral fragmentation of 4-hydroxy-3,3-dimethylbutan-2-one.

Molecular Ion (m/z 116): The peak corresponding to the intact molecular ion. Its intensity

may be weak due to extensive fragmentation.
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α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.

Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment at m/z

101.

Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon is a

highly favorable process, leading to the formation of the acetyl cation ([CH₃CO]⁺) at m/z

43. This is often the most stable and abundant fragment, making it the base peak in the

spectrum.

The other fragment from this cleavage would be [C(CH₃)₂CH₂OH]⁺ at m/z 73.

Loss of a Hydroxymethyl Radical (-CH₂OH): Cleavage of the bond between the quaternary

carbon and the hydroxymethyl group would lead to a fragment at m/z 85.

Conclusion
The spectroscopic analysis of 4-hydroxy-3,3-dimethylbutan-2-one provides a detailed and

unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy elucidate

the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key

hydroxyl and carbonyl functional groups. Mass spectrometry provides the molecular weight and

characteristic fragmentation patterns that are consistent with the proposed structure. The

combination of these techniques offers a robust analytical workflow for the characterization and

quality assessment of this important synthetic intermediate. The protocols and interpretation

guidelines presented in this technical guide serve as a valuable resource for scientists and

researchers working with this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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